molecular formula C17H19N2O7- B373441 6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid

6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid

Cat. No.: B373441
M. Wt: 363.3g/mol
InChI Key: RGOCASRSMHRDBV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid is a complex organic compound with a unique structure. It belongs to the class of phenanthrene derivatives, which are known for their diverse chemical properties and applications in various fields of science and industry.

Preparation Methods

The synthesis of 6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid involves multiple steps, including nitration, reduction, and esterification reactions. The synthetic route typically starts with the nitration of a suitable phenanthrene derivative, followed by reduction to introduce the hydroxyl group. The final step involves esterification to form the carboxylate ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .

Scientific Research Applications

6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 6-hydroxy-5,7-bisnitro-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenecarboxylic acid include:

Properties

Molecular Formula

C17H19N2O7-

Molecular Weight

363.3g/mol

IUPAC Name

6-hydroxy-1,4a-dimethyl-5,7-dinitro-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C17H20N2O7/c1-16-6-3-7-17(2,15(21)22)11(16)5-4-9-8-10(18(23)24)14(20)13(12(9)16)19(25)26/h8,11,20H,3-7H2,1-2H3,(H,21,22)/p-1

InChI Key

RGOCASRSMHRDBV-UHFFFAOYSA-M

SMILES

CC12CCCC(C1CCC3=CC(=C(C(=C23)[N+](=O)[O-])O)[N+](=O)[O-])(C)C(=O)[O-]

Canonical SMILES

CC12CCCC(C1CCC3=CC(=C(C(=C23)[N+](=O)[O-])O)[N+](=O)[O-])(C)C(=O)[O-]

Origin of Product

United States

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